1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride
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Overview
Description
1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride is a synthetic compound known for its diverse applications in medicinal chemistry. Its complex structure, including both an aromatic ring and a pyrrolidine ring, lends itself to a variety of biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride typically involves multi-step synthesis
Industrial Production Methods: Industrial methods may employ catalytic hydrogenation and specialized organic solvents to ensure high yield and purity. The hydrochloride salt formation is achieved through a reaction with hydrochloric acid, typically in an aqueous solution, and then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: Potentially leading to the formation of amine oxides.
Reduction: Yielding secondary or tertiary amines under certain conditions.
Substitution: Both nucleophilic and electrophilic substitutions are feasible, particularly on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Often conducted using metal catalysts like platinum or palladium under hydrogen gas.
Substitution: Reagents such as alkyl halides or sulfonates may be used.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride is widely studied for its potential use in:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: Probing enzyme activity and protein interactions.
Medicine: Investigated for therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. This binding can modulate the activity of these targets, thereby exerting its physiological effects. The exact pathways and targets vary based on the specific application and context of use.
Comparison with Similar Compounds
1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride can be compared to similar compounds such as:
1-[(3S,4R)-3-Amino-4-(3,3-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone
1-[(3S,4R)-3-Amino-4-(2,2-dimethylbutyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone
This compound remains a unique and valuable compound due to its specific configuration and versatile applications across multiple fields of study and industry.
Properties
IUPAC Name |
1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.ClH/c1-13-6-14(2)8-15(7-13)9-18(22)21-11-16(17(20)12-21)10-19(3,4)5;/h6-8,16-17H,9-12,20H2,1-5H3;1H/t16-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVAQFHDNJXNRO-GBNZRNLASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=O)N2CC(C(C2)N)CC(C)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)CC(=O)N2C[C@H]([C@@H](C2)N)CC(C)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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